4-Amino-2-phenyl-thiazole-5-carboxylic acid methyl ester
CAS No.: 99967-80-3
Cat. No.: VC8430892
Molecular Formula: C11H10N2O2S
Molecular Weight: 234.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 99967-80-3 |
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Molecular Formula | C11H10N2O2S |
Molecular Weight | 234.28 g/mol |
IUPAC Name | methyl 4-amino-2-phenyl-1,3-thiazole-5-carboxylate |
Standard InChI | InChI=1S/C11H10N2O2S/c1-15-11(14)8-9(12)13-10(16-8)7-5-3-2-4-6-7/h2-6H,12H2,1H3 |
Standard InChI Key | LFMBGUXTCMPIQO-UHFFFAOYSA-N |
SMILES | COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N |
Canonical SMILES | COC(=O)C1=C(N=C(S1)C2=CC=CC=C2)N |
Introduction
Chemical Structure and Physicochemical Properties
The molecular structure of 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester comprises a thiazole core substituted with an amino group at position 4, a phenyl ring at position 2, and a methyl ester at position 5. This arrangement confers distinct electronic and steric properties, influencing its reactivity and interactions with biological targets.
Molecular Characteristics
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Molecular Formula:
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Molecular Weight: 248.3 g/mol (calculated based on analogous compounds ).
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Key Functional Groups:
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Thiazole ring: Provides aromaticity and sites for electrophilic substitution.
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Amino group (-NH): Enhances solubility and participates in hydrogen bonding.
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Methyl ester (-COOCH): Modulates lipophilicity and metabolic stability.
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Physical Properties
While direct data for this compound are scarce, related thiazole esters exhibit:
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Melting Points: 160–164°C (methyl 2-aminothiazole-4-carboxylate) .
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, THF) and limited solubility in water .
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Stability: Sensitive to hydrolysis under acidic or basic conditions due to the ester moiety .
Synthesis and Reaction Pathways
The synthesis of thiazole derivatives typically involves cyclization reactions using α-haloketones or α-bromoesters with thioureas or thioamides. For 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester, a plausible route is outlined below:
Key Synthetic Steps
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Formation of Thiourea Intermediate:
React phenyl isothiocyanate with methyl 3-bromo-2-oxopropanoate in the presence of a base (e.g., NaH) to yield a thiourea intermediate . -
Cyclization:
Intramolecular cyclization via nucleophilic substitution forms the thiazole ring . -
Amination:
Introduce the amino group at position 4 using ammonia or ammonium acetate under reflux .
Optimization Considerations
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Catalysts: Copper(I) acetate (CuOAc) enhances reaction efficiency, as seen in analogous syntheses .
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Solvents: Tetrahydrofuran (THF) or ethanol are preferred for their ability to stabilize intermediates .
Pharmacological Applications
Thiazole derivatives are renowned for their diverse biological activities. While direct evidence for 4-amino-2-phenyl-thiazole-5-carboxylic acid methyl ester is limited, structurally related compounds provide critical insights:
Anticancer Activity
4-(3-Aminophenyl)thiazole-2-carboxylic acid methyl ester demonstrates inhibition of cancer cell proliferation by targeting tyrosine kinases and apoptosis pathways . The phenyl and amino groups likely enhance binding affinity to kinase active sites, as observed in masitinib, a clinically approved thiazole-based kinase inhibitor .
Enzyme Inhibition
Thiazole esters exhibit inhibitory effects on enzymes such as cyclooxygenase-2 (COX-2) and acetylcholinesterase (AChE) . The methyl ester group may improve blood-brain barrier penetration, making these compounds candidates for neurodegenerative disease therapeutics.
Material Science Applications
Thiazole derivatives are incorporated into polymers to enhance thermal stability and electronic properties. For example:
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Conductive Polymers: The conjugated thiazole ring facilitates electron delocalization, useful in organic semiconductors .
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Coordination Complexes: The amino group acts as a ligand for metal ions, enabling applications in catalysis and sensors .
Agricultural Chemistry
Thiazole esters show promise as eco-friendly agrochemicals:
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Herbicidal Activity: Derivatives interfere with plant amino acid biosynthesis, offering selective weed control .
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Pesticidal Formulations: Structural analogs disrupt insect nervous systems by modulating acetylcholine receptors .
Comparative Analysis of Thiazole Derivatives
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